molecular formula C26H16N4 B8248991 4,4'-(Phenazine-5,10-diyl)dibenzonitrile

4,4'-(Phenazine-5,10-diyl)dibenzonitrile

Cat. No.: B8248991
M. Wt: 384.4 g/mol
InChI Key: XXWKRDLSZRRJDX-UHFFFAOYSA-N
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Description

4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) is an organic compound with the molecular formula C26H16N4 and a molecular weight of 384.43 g/mol It is known for its unique structure, which includes a phenazine core linked to two benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) typically involves the reaction of phenazine derivatives with benzonitrile derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenazine core can lead to the formation of phenazine-5,10-dioxide derivatives, while reduction can yield phenazine-5,10-dihydro derivatives .

Scientific Research Applications

4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) involves its ability to participate in electron transfer processes. The phenazine core can act as an electron donor or acceptor, facilitating redox reactions. This property is particularly useful in organic electronics, where the compound can be used to transport charge carriers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Phenazine-5,10-diyl)bis(benzonitrile) is unique due to its specific substitution pattern, which provides distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics.

Properties

IUPAC Name

4-[10-(4-cyanophenyl)phenazin-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4/c27-17-19-9-13-21(14-10-19)29-23-5-1-2-6-24(23)30(26-8-4-3-7-25(26)29)22-15-11-20(18-28)12-16-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWKRDLSZRRJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3N2C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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